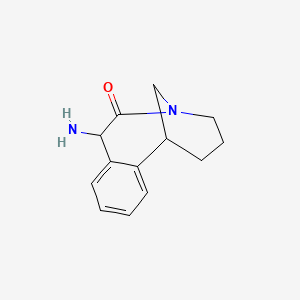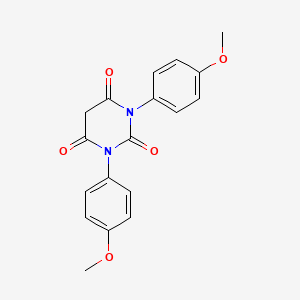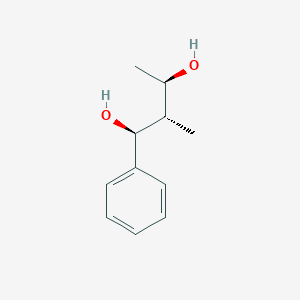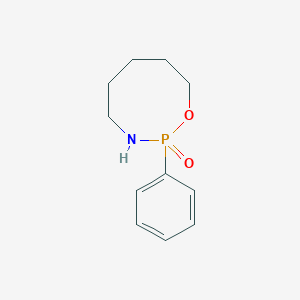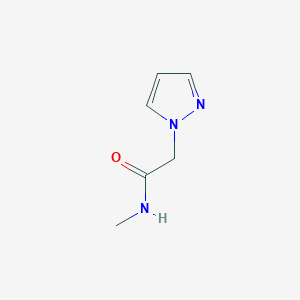
N-Methyl-2-(1H-pyrazol-1-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2-(1H-pyrazol-1-YL)acetamide is a heterocyclic compound featuring a pyrazole ring Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(1H-pyrazol-1-YL)acetamide typically involves the reaction of N-methylacetamide with a pyrazole derivative. One common method includes the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring, followed by N-methylation . The reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-2-(1H-pyrazol-1-YL)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-2-(1H-pyrazol-1-YL)acetic acid, while reduction could produce N-Methyl-2-(1H-pyrazol-1-YL)ethanol .
Wissenschaftliche Forschungsanwendungen
N-Methyl-2-(1H-pyrazol-1-YL)acetamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Methyl-2-(1H-pyrazol-1-YL)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-2-(1H-imidazol-1-YL)acetamide
- N-Methyl-2-(1H-triazol-1-YL)acetamide
- N-Methyl-2-(1H-indol-1-YL)acetamide
Uniqueness
N-Methyl-2-(1H-pyrazol-1-YL)acetamide is unique due to its specific pyrazole ring structure, which imparts distinct chemical and biological properties. Compared to imidazole and triazole derivatives, pyrazole compounds often exhibit higher stability and different reactivity patterns . This makes them particularly valuable in drug development and other applications .
Eigenschaften
Molekularformel |
C6H9N3O |
|---|---|
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
N-methyl-2-pyrazol-1-ylacetamide |
InChI |
InChI=1S/C6H9N3O/c1-7-6(10)5-9-4-2-3-8-9/h2-4H,5H2,1H3,(H,7,10) |
InChI-Schlüssel |
GZKCWCWPBQXSLS-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)CN1C=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol](/img/structure/B14252256.png)
![2-[(2R)-hexan-2-yl]isoindole-1,3-dione](/img/structure/B14252261.png)
![Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester](/img/structure/B14252265.png)
![4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate](/img/structure/B14252270.png)
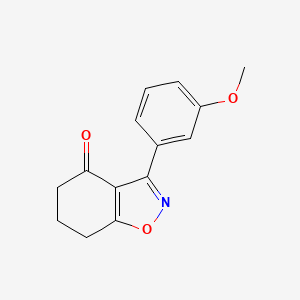
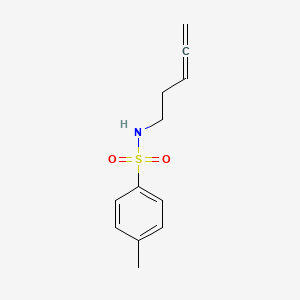
![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
![Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate](/img/structure/B14252288.png)

![[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone]](/img/structure/B14252293.png)
